2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
This compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It has been reported to be a potent inhibitor of Ubiquitin specific peptidase 28 (USP28), a protein associated with the development of various malignancies . The compound has shown selectivity over other proteins like USP7 and LSD1 .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , involves a multi-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers has been performed for the synthesis of these derivatives .Molecular Structure Analysis
The molecular structure of these derivatives has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography . Docking studies were performed to rationalize the potency of the compound .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include aza-Wittig reactions of iminophosphorane with aromatic isocyanates .Scientific Research Applications
Radioligand Imaging
Compounds within the pyrazolopyrimidine and triazolopyrimidine classes, similar to the one inquired about, have been studied for their potential as selective ligands for imaging. For instance, certain derivatives have been synthesized for use in positron emission tomography (PET) imaging to target specific proteins, such as the translocator protein (18 kDa), which is significant in neuroinflammation and other pathological states (Dollé et al., 2008).
Receptor Targeting and Pharmacological Probes
The development of molecular probes based on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, for instance, has shown high affinity and selectivity as antagonists for specific adenosine receptors, highlighting their potential in studying receptor functions and as pharmacological tools (Kumar et al., 2011).
Antimicrobial and Anticancer Agents
Research on triazolo[1,5-c]pyrimidines as potential antiasthma agents and various heterocycles incorporating triazole or pyrimidine moieties has identified these compounds for their antimicrobial, anticancer, and insecticidal properties. For example, the exploration of triazolopyrimidines for their herbicidal activity indicates the broad bioactivity potential of such compounds (Medwid et al., 1990).
Novel Heterocycles Synthesis
The synthesis of new 3-Heteroarylindoles as potential anticancer agents and the creation of enaminones as building blocks for substituted pyrazoles with antitumor and antimicrobial activities demonstrate the wide range of potential applications for compounds with complex structures, including the target compound (Abdelhamid et al., 2016). These studies provide a basis for the development of novel therapeutics and diagnostic tools.
Mechanism of Action
Target of Action
The compound, also known as 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide, is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine scaffold . It has been found to exhibit inhibitory effects on the enzyme Lysine Specific Demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation, and its overexpression has been associated with the progression of certain human malignant tumors .
Mode of Action
The compound interacts with LSD1 through a hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 . This interaction is believed to be responsible for the compound’s inhibitory activity against LSD1 . The compound has been identified as a reversible LSD1 inhibitor .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the methylation status of histones, which can influence gene expression. This can lead to changes in cellular processes such as proliferation and migration . When MGC-803 cells were treated with the compound, the activity of LSD1 was significantly inhibited, and the cell migration ability was also suppressed .
Pharmacokinetics
The compound’s inhibitory effects on lsd1 suggest that it is able to reach its target in the cell, indicating some degree of bioavailability .
Result of Action
The inhibition of LSD1 by the compound can lead to changes in gene expression, affecting cellular processes such as proliferation and migration . In MGC-803 cells, treatment with the compound resulted in significant inhibition of LSD1 activity and suppression of cell migration .
Future Directions
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6OS/c1-12-2-6-14(7-3-12)23-16(27)10-28-19-17-18(21-11-22-19)26(25-24-17)15-8-4-13(20)5-9-15/h2-9,11H,10H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOADTGRQKQBEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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